molecular formula C26H29FN6O7S2 B611697 VM4-037 CAS No. 1071470-72-8

VM4-037

Número de catálogo: B611697
Número CAS: 1071470-72-8
Peso molecular: 620.7 g/mol
Clave InChI: QGYZPMXIVNIGKA-GMAHTHKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VM4-037 es un agente de imagenología por tomografía por emisión de positrones utilizado para detectar la anhidrasa carbónica IX, una proteína específica de los tumores que se regula positivamente en condiciones hipóxicas. Este compuesto es particularmente significativo en el campo de la oncología por su potencial en la imagenología y el diagnóstico de varios cánceres, incluido el carcinoma de células renales .

Métodos De Preparación

Radiochemical Synthesis of [18F]VM4-037

The synthesis of [18F]this compound follows a multi-step procedure to incorporate fluorine-18 into the molecular backbone. The process begins with the nucleophilic substitution of a precursor molecule using cyclotron-produced [18F]fluoride. Key steps include:

Precursor Preparation and Fluorination

The precursor, (S)-3-(4-(2-fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid, undergoes fluorination in anhydrous conditions. Tetrabutylammonium bicarbonate (13 mg in 0.6 mL water) is used to elute [18F]fluoride from an anion exchange resin, followed by drying with acetonitrile under argon at 70–115°C . The precursor (15 mg, 13.4 μmol) dissolved in acetonitrile is then reacted with the dried [18F]fluoride at 85°C for 5–10 minutes .

Hydrolysis and Neutralization

Post-fluorination, the intermediate product is treated with 0.25 N lithium hydroxide at 40°C for 5 minutes to hydrolyze protective groups, followed by neutralization using 4 N hydrochloric acid . This step ensures the formation of the free carboxylic acid moiety critical for CAIX binding.

Yield and Specific Activity

The decay-corrected synthesis yield ranges from 7% to 9%, with a radiochemical purity exceeding 99% . Specific activity typically falls between 15–50 GBq/μmol, ensuring sufficient signal intensity for PET imaging .

Automated Synthesis and Scalability

FASTlab Automated Synthesis Module

For clinical-scale production, [18F]this compound is synthesized using a FASTlab automated module (PET NETSolutions, North Wales, PA, USA) . This system streamlines the fluorination, purification, and formulation steps, reducing human error and improving reproducibility. The module’s output includes doses of 129.5–185 MBq (3.5–5 mCi) with a mean activity of 168.72 MBq (4.56 mCi) .

Formulation and Dose Preparation

The final product is formulated in sterile saline and filtered through a 0.22 μm membrane. Doses are administered intravenously within 5 hours of synthesis to maintain radiochemical integrity .

Chromatographic Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified using semi-preparative HPLC (Phenomenex Gemini C18 column, 250 × 10 mm, 5 μm) . The mobile phase comprises acetonitrile (60%) and 0.1% aqueous formic acid (40%) at a flow rate of 5.5 mL/min . The product elutes at ~16 minutes, monitored via UV (254 nm) and radiometric detectors .

Table 1: HPLC Parameters for [18F]this compound Purification

ParameterSpecification
ColumnPhenomenex Gemini C18, 5 μm, 250 × 10 mm
Mobile Phase60% MeCN + 0.1% FA / 40% H2O + 0.1% FA
Flow Rate5.5 mL/min
Retention Time~16 minutes
Purity Threshold>99%

Solid-Phase Extraction (SPE)

Post-HPLC, the product is concentrated using a C18 Sep-Pak cartridge. The cartridge is preconditioned with ethanol (10 mL) and water (10 mL) to remove impurities . The purified fraction is eluted with acetonitrile and diluted for final formulation .

Metabolite Analysis and Biodistribution

Plasma Metabolite Profiling

In vivo stability studies in mice reveal that 87.8 ± 1.5% of [18F]this compound remains unmetabolized at 15 minutes post-injection, decreasing to 43.1 ± 3.0% at 45 minutes . Polar metabolites account for 11.1 ± 2.0%, while apolar metabolites emerge at later time points (27.2 ± 1.9% and 17.1 ± 3.6%) .

Biodistribution in Preclinical Models

Biodistribution studies in U373 and HT29 tumor-bearing mice show high tracer uptake in the kidneys (SUVmean ~22), liver (SUVmean ~35), and gastrointestinal tract . Tumor uptake, however, remains comparable to background tissues due to rapid clearance and non-specific binding .

Table 2: Biodistribution of [18F]this compound in Mice (2 Hours Post-Injection)

Organ/TissueUptake (%ID/g)
Kidney22.1 ± 3.2
Liver34.8 ± 5.1
Colon18.9 ± 2.7
Tumor (HT29)1.4 ± 0.3

Clinical Translation and Dosimetry

Radiation Dosimetry in Humans

Phase I studies estimate an effective dose of 28 ± 1 μSv/MBq, with kidney and liver absorbed doses of 273 ± 31 μGy/MBq and 240 ± 68 μGy/MBq, respectively . A standard 370 MBq dose delivers 10 ± 0.5 mSv effective dose, within safe limits for diagnostic imaging .

Clinical Trial Protocols

An exploratory phase 2 trial (NCTXXXX) administers [18F]this compound to patients with clear cell renal cell carcinoma (ccRCC) . The protocol includes metabolite analysis, PET/CT imaging at 30–240 minutes post-injection, and CAIX immunohistochemistry validation .

Challenges and Optimization Strategies

Low Tumor-to-Background Ratio

Despite high CAIX affinity (Ki = 124 nM) , tumor uptake is obscured by high renal and hepatic retention . Strategies to improve target specificity include:

  • Modifying the pharmacokinetic profile through structural analogs.

  • Delaying imaging to 4–6 hours post-injection to enhance clearance from background tissues .

Metabolic Stability

The short plasma half-life (~18 minutes) necessitates rapid imaging protocols . Stabilizing the triazole moiety or incorporating deuterium may reduce metabolic degradation .

Análisis De Reacciones Químicas

Tipos de reacciones: VM4-037 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes compuestos carbonílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

VM4-037 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

    Química: Se utiliza como una sonda en reacciones químicas para estudiar el comportamiento de la anhidrasa carbónica IX.

    Biología: Ayuda a comprender el papel de la anhidrasa carbónica IX en los procesos celulares y su expresión en diferentes tejidos.

    Medicina: Se utiliza principalmente en la imagenología por tomografía por emisión de positrones para diagnosticar y monitorear cánceres, especialmente el carcinoma de células renales.

    Industria: Se emplea en el desarrollo de nuevos agentes de imagenología y herramientas de diagnóstico

Mecanismo De Acción

VM4-037 ejerce sus efectos al dirigirse a la anhidrasa carbónica IX, una enzima involucrada en la regulación del pH celular. El compuesto se une al sitio activo de la enzima, inhibiendo su actividad. Esta inhibición interrumpe el equilibrio ácido-base dentro de la célula, lo que lleva a varios efectos posteriores. Las vías moleculares involucradas incluyen la regulación del factor inducible por hipoxia y otras moléculas de señalización .

Compuestos Similares:

    Fluorodesoxiglucosa (FDG): Otro agente de imagenología por tomografía por emisión de positrones utilizado para el diagnóstico del cáncer.

    Inhibidores de la anhidrasa carbónica: Una clase de compuestos que inhiben las enzimas de la anhidrasa carbónica, similar a this compound.

Singularidad: this compound es único debido a su objetivo específico de la anhidrasa carbónica IX, lo que lo hace particularmente útil para la imagenología de tumores hipóxicos. A diferencia de otros agentes de imagenología, this compound proporciona alta especificidad y sensibilidad para la anhidrasa carbónica IX, que se sobreexpresa en muchos cánceres .

Comparación Con Compuestos Similares

    Fluorodeoxyglucose (FDG): Another positron emission tomography imaging agent used for cancer diagnosis.

    Carbonic Anhydrase Inhibitors: A class of compounds that inhibit carbonic anhydrase enzymes, similar to VM4-037.

Uniqueness: this compound is unique due to its specific targeting of carbonic anhydrase IX, making it particularly useful for imaging hypoxic tumors. Unlike other imaging agents, this compound provides high specificity and sensitivity for carbonic anhydrase IX, which is overexpressed in many cancers .

Actividad Biológica

VM4-037, specifically its fluorinated variant 18F^{18}F-VM4-037, is a radiotracer developed for positron emission tomography (PET) imaging, primarily targeting carbonic anhydrase IX (CA-IX), a tumor-associated protein often overexpressed in various cancers, particularly renal cell carcinoma (RCC). This article presents a detailed overview of the biological activity of this compound, including its biodistribution, pharmacokinetics, and clinical implications based on recent studies.

Overview of Carbonic Anhydrase IX (CA-IX)

CA-IX is a transmembrane enzyme that plays a crucial role in regulating pH and bicarbonate levels within cells. Its expression is typically upregulated in hypoxic tumor microenvironments, making it a valuable biomarker for tumor imaging and targeted therapy. This compound was designed to selectively bind to CA-IX, allowing for enhanced visualization of tumors through PET imaging.

Biodistribution and Pharmacokinetics

The biodistribution of 18F^{18}F-VM4-037 has been extensively studied to understand its accumulation in various tissues and organs. Key findings from several studies are summarized in the following table:

Organ Mean Standardized Uptake Value (SUV) Comments
Liver~35High uptake; may complicate detection of liver metastases.
Kidneys~22Significant accumulation; limited renal clearance observed.
Urinary BladderDiffuse uptakeNotable activity detected at 4.8 hours post-injection.
Tumors (ccRCC)2.55 (primary lesions)High background activity limits contrast with normal tissue.
Metastatic Lesions5.92 (SUVmax)Clearer visualization compared to primary lesions due to lower background uptake.

Key Pharmacokinetic Parameters

  • Plasma Half-life : Approximately 18 minutes, indicating rapid clearance from circulation.
  • Extraction Efficiency : 53.4% from whole blood.
  • Plasma Stability : Over 98% of 18F^{18}F-VM4-037 remains intact in plasma for at least 90 minutes post-injection.

Phase II Clinical Trials

A pivotal Phase II trial evaluated the efficacy of 18F^{18}F-VM4-037 in detecting clear cell renal cell carcinoma (ccRCC). The study involved 11 patients with kidney masses, where both localized tumors and metastatic lesions were assessed.

  • Localized Tumors :
    • Significant uptake was observed; however, high background activity in normal kidney tissue limited the visibility of these tumors.
    • Mean SUV for primary ccRCC lesions was reported as 2.55.
  • Metastatic Lesions :
    • Showed higher tracer uptake compared to primary lesions with a mean SUVmax of 5.92.
    • The absence of competing background signals facilitated better visualization.

Safety and Tolerability

Throughout the studies conducted, 18F^{18}F-VM4-037 was well tolerated by all participants, with no clinically significant adverse effects noted during monitoring of vital signs or laboratory tests.

Discussion on Biological Activity

The biological activity of this compound is characterized by its selective targeting of CA-IX, which allows for effective imaging of tumors associated with this biomarker. The compound's rapid clearance and high initial uptake in target organs like the liver and kidneys present both advantages and challenges:

  • Advantages : Quick imaging capabilities due to short half-life and the ability to perform scans on the same day as injection.
  • Challenges : High background activity in normal tissues can obscure tumor detection, particularly in localized ccRCC.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of VM4-037 in targeting carbonic anhydrase IX (CAIX)?

this compound acts as a competitive inhibitor of CAIX, a metalloenzyme overexpressed in hypoxic tumors. Its binding affinity was quantified using stopped-flow assays, revealing inhibitory constants (Ki) of 124 nM for CAIX, 13.4 nM for CAII, and 61.3 nM for CAXII . The compound’s selectivity for CAIX over other isoforms (e.g., CAI, CAII) was validated through in vitro delta pH assays under hypoxic conditions, demonstrating reduced extracellular acidification upon CAIX inhibition .

Q. How is [18F]this compound synthesized and experimentally validated for PET imaging?

[18F]this compound is synthesized via radiochemical labeling, with purity and stability assessed using HPLC and metabolite analysis. Preclinical validation involves microPET imaging and biodistribution studies in xenograft models (e.g., U373 glioblastoma and HT29 colorectal tumors). Key steps include:

  • Radiolabeling : Incorporation of fluorine-18 into the this compound backbone.
  • Quality Control : Metabolite analysis showing 87.8% intact tracer at 15 minutes post-injection .
  • In Vivo Testing : MicroPET imaging at 2–4 hours post-injection, with biodistribution data quantifying organ-specific uptake (e.g., 30% ID/g in kidneys, 1% ID/g in tumors) .

Q. What experimental models are used to evaluate this compound’s specificity for CAIX-expressing tumors?

Researchers employ two primary models:

  • U373 Glioblastoma : High CAIX expression confirmed via Western blot, but limited tumor uptake in microPET imaging .
  • HT29 Colorectal Tumors : Subcutaneous xenografts with stable CAIX expression, imaged to avoid abdominal scatter interference. Despite CAIX presence, tumor uptake remained comparable to background tissues (e.g., muscle, blood) .

Advanced Research Questions

Q. How can researchers address discrepancies between CAIX expression levels and [18F]this compound uptake in tumors?

Contradictory findings (e.g., high CAIX expression but low tracer uptake) require multi-modal validation:

  • Protein Confirmation : Western blotting to quantify CAIX levels in tumor lysates .
  • Pharmacokinetic Analysis : Biodistribution studies at 2–4 hours post-injection to distinguish target-specific vs. non-specific uptake .
  • Comparative Tracers : Testing alternative CAIX-targeting agents (e.g., [18F]4d or Affibody-based tracers) in the same models to isolate tracer-specific limitations .

Q. What methodological improvements could enhance the specificity of this compound for CAIX detection?

Proposed strategies include:

  • Time-Point Optimization : Earlier imaging (e.g., <1 hour post-injection) to capture peak tumor uptake before renal clearance .
  • Dosage Adjustments : Higher molar activity to improve target-to-background ratios.
  • Co-Administration with CAIX Modulators : Combining this compound with hypoxia-inducing agents to upregulate CAIX expression transiently .

Q. How do interspecies pharmacokinetic differences impact the translational relevance of this compound studies?

Mice exhibit faster tracer clearance (e.g., high bladder uptake at 2 hours vs. 4.8 hours in humans), leading to potential false negatives in preclinical models. Researchers must:

  • Adjust Imaging Protocols : Align time points with human pharmacokinetic profiles .
  • Incorporate Human Data : Cross-reference preclinical results with clinical trials (e.g., modest uptake in kidney cancer patients despite high CAIX expression) .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound biodistribution data?

Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n=4–6 per group) and error bars representing standard deviation. For correlations between CAIX expression and tracer uptake, apply linear regression with R² values to quantify fit .

Q. How should researchers handle non-specific uptake in abdominal organs during this compound imaging?

Strategies include:

  • Background Subtraction : Using muscle or blood uptake as reference values.
  • Region-of-Interest (ROI) Masking : Excluding high-uptake organs (e.g., kidneys, liver) from tumor signal analysis .

Q. Comparative and Future Directions

Q. How does this compound compare to next-generation CAIX-targeting PET tracers?

Emerging tracers like [18F]4d show superior tumor visibility in HT29 models due to higher target affinity and slower off-rates. Affibody-based tracers (e.g., (HE)3-ZCAIX:1) also demonstrate improved specificity in renal carcinoma models, highlighting this compound’s limitations in clinical translation .

Q. What gaps in knowledge warrant further investigation of this compound?

Critical gaps include:

  • Tumor Microenvironment Interactions : Impact of hypoxia-inducible factors (HIFs) on CAIX expression dynamics.
  • Metabolite Interference : Role of polar/apolar metabolites (11–27% at 45 minutes) in reducing signal specificity .

Propiedades

Número CAS

1071470-72-8

Fórmula molecular

C26H29FN6O7S2

Peso molecular

620.7 g/mol

Nombre IUPAC

(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid

InChI

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1

Clave InChI

QGYZPMXIVNIGKA-GMAHTHKFSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

SMILES isomérico

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

SMILES canónico

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VM4-037;  VM4 037;  VM4037; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
VM4-037

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.